molecular formula C16H12N6 B3183806 Phthalazine, 1,1'-hydrazonobis- CAS No. 103429-71-6

Phthalazine, 1,1'-hydrazonobis-

Cat. No.: B3183806
CAS No.: 103429-71-6
M. Wt: 288.31 g/mol
InChI Key: OFDIGVKKNVCXQM-UHFFFAOYSA-N
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Description

Evolution of Research Interests in Hydrazonobis-Phthalazine Scaffolds

The study of heterocyclic compounds containing nitrogen, particularly those with a hydrazone (-C=N-NH-) linkage, has been a subject of considerable interest in chemistry for their diverse pharmacological and synthetic applications. longdom.org Within this broad class, phthalazine (B143731) derivatives have emerged as significant building blocks for more complex heterocyclic systems. longdom.org The initial synthesis of phthalazine derivatives often involved the reaction of hydrazine (B178648) and its derivatives with precursors like phthalic anhydride (B1165640) or phthalides. longdom.org

Early research into hydrazinophthalazine derivatives was largely driven by their physiological importance, which spurred investigations into their complexation behavior with various metal ions, especially transition metals of biological relevance. researchgate.net The core structure, often referred to as a hydrazone-based ligand, is recognized for its versatility as a polydentate ligand, capable of binding to metal centers through multiple atoms. researchgate.net The synthesis of the foundational scaffold typically involves a condensation reaction. For instance, the reaction between hydralazine (B1673433) and 2-acetylthiophene (B1664040) results in a hydrazinophthalazine derivative, demonstrating a straightforward method to create these complex molecules. researchgate.net Over time, the focus has expanded from fundamental synthesis and characterization to the exploration of their utility in creating more elaborate structures, such as fused heterocyclic compounds like pyrazolo[1,2-b]phthalazines. longdom.orgchemrevlett.com This evolution highlights a shift from simply creating these molecules to strategically designing them as precursors for advanced materials and functional systems.

Significance of the 1,1'-Hydrazonobis-Phthalazine Motif in Contemporary Chemical Research

The 1,1'-hydrazonobis-phthalazine motif and related hydrazone structures are significant in modern chemistry primarily due to their exceptional capabilities as ligands in coordination chemistry and as active components in functional materials. The presence of multiple nitrogen atoms within the phthalazine rings and the hydrazone bridge provides several coordination sites, making these molecules excellent polydentate ligands for a wide range of metal ions. researchgate.netrsc.org

In the field of catalysis, palladium(II) complexes incorporating hydrazone ligands have demonstrated significant catalytic activity. researchgate.net These complexes are particularly effective in carbon-carbon coupling reactions, such as the Heck reaction. researchgate.netanalis.com.my The electronic properties of the hydrazone ligand can be tuned to enhance the catalytic performance of the palladium center. analis.com.my For example, attaching electron-donating groups to the hydrazone structure can improve the catalytic efficiency. analis.com.my The versatility of these ligands is further shown by the formation of stable complexes with various transition metals, including manganese, cobalt, and ruthenium, leading to diverse molecular architectures such as dinuclear and mononuclear complexes. rsc.org

Another critical area of contemporary research is the development of chemosensors. The inherent structural features of the phthalazine-hydrazone scaffold allow for the design of highly selective and sensitive sensors for specific analytes. The interaction of the ligand with a target ion can induce a measurable change in its optical properties, such as color (chromogenic) or fluorescence (fluorogenic). For example, a novel phthalazine-based sensor was developed for the detection of Co(2+) ions, exhibiting a distinct color change from yellow to green and a significant enhancement in fluorescence upon binding. nih.gov This sensor demonstrated a very low detection limit of 25 nM, highlighting the motif's potential in trace-level analytical applications. nih.gov

The table below summarizes key research findings related to the applications of this molecular motif.

Application Area Metal/Analyte Key Finding Reference
CatalysisPalladium(II)Effective catalyst for the Heck C-C coupling reaction. researchgate.net
CatalysisPalladium(II) on polymer supportExcellent conversion rates (99.84%) in the Heck reaction. analis.com.my
ChemosensingCobalt(II)Highly selective and sensitive chromogenic and fluorogenic detection with a 25 nM detection limit. nih.gov
Coordination ChemistryManganese(II), Cobalt(II), Ruthenium(II)Forms stable dinuclear and mononuclear complexes with varied molecular structures. rsc.org

Interdisciplinary Contributions of Phthalazine, 1,1'-hydrazonobis- in Specialized Domains

The influence of Phthalazine, 1,1'-hydrazonobis- and its derivatives extends beyond traditional synthetic and coordination chemistry into specialized, interdisciplinary fields such as materials science and bioimaging.

In materials science, these compounds are investigated for their potential as building blocks for functional materials. The ability of hydrazone ligands to coordinate with metal ions is harnessed to create metal-organic frameworks and coordination polymers. The structural rigidity of the phthalazine unit combined with the flexible coordination geometry of the hydrazone bridge allows for the construction of novel materials with tailored properties. Research has focused on synthesizing polystyrene-supported palladium(II)-hydrazone complexes, which act as robust and recyclable catalysts. analis.com.my This approach combines the catalytic activity of the metal complex with the mechanical stability and ease of handling of a polymer support, a key consideration in industrial applications. analis.com.my

In the realm of analytical and medicinal chemistry, the fluorescent properties of these compounds and their metal complexes are particularly valuable. A significant application is in cellular imaging. A phthalazine-based chemosensor for Co(2+) has been successfully used as a fluorescent probe to monitor the presence of these ions within living cells. nih.gov This demonstrates a crucial bridge between synthetic chemistry and cellular biology, providing tools for visualizing and tracking specific metal ions in biological systems. Furthermore, the interaction of metal-hydrazone complexes with biomolecules like DNA is an active area of research. nih.gov Studies on how these complexes bind to DNA, for instance through intercalation, provide insights that could be relevant for the design of new therapeutic or diagnostic agents. nih.gov The investigation of these molecules' behavior in different environments, such as within micelles, also points to their potential use in drug delivery systems, where the solubility of certain compounds can be enhanced. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103429-71-6

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

1,1-di(phthalazin-1-yl)hydrazine

InChI

InChI=1S/C16H12N6/c17-22(15-13-7-3-1-5-11(13)9-18-20-15)16-14-8-4-2-6-12(14)10-19-21-16/h1-10H,17H2

InChI Key

OFDIGVKKNVCXQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N(C3=NN=CC4=CC=CC=C43)N

Origin of Product

United States

Advanced Synthetic Methodologies for Phthalazine, 1,1 Hydrazonobis

Convergent and Divergent Synthetic Strategies

The construction of the Phthalazine (B143731), 1,1'-hydrazonobis- scaffold, identified as the dimeric impurity in Hydralazine (B1673433) preparations with the IUPAC name 1,2-Di(phthalazin-1-yl)hydrazine, can be approached through both convergent and divergent synthetic designs pharmaceresearch.com. These strategies offer flexibility in assembling the final molecule from different precursor units.

Multi-Component Reaction Pathways to the Hydrazonobis-Phthalazine Core

Multi-component reactions (MCRs) represent a highly efficient, convergent approach to complex molecules, allowing for the formation of multiple bonds in a single synthetic operation. While no direct multi-component synthesis for Phthalazine, 1,1'-hydrazonobis- has been explicitly reported, the principles of MCRs are widely applied in the synthesis of the foundational phthalazine ring system.

For instance, one-pot, four-component reactions involving phthalimide (B116566), hydrazine (B178648) hydrate (B1144303), an aldehyde, and malononitrile (B47326) are utilized to produce pyrazolo[1,2-b]phthalazine-5,10-dione derivatives niscpr.res.in. These reactions proceed with high atom economy and can be catalyzed by various agents, including proline as an organocatalyst in a green solvent system of ethanol (B145695) and water niscpr.res.in. The initial step in these MCRs often involves the in-situ formation of phthalhydrazide (B32825) from phthalimide and hydrazine hydrate niscpr.res.in. This phthalhydrazide intermediate is a key building block for more complex phthalazine structures.

The general mechanism for such MCRs involves an initial condensation to form an intermediate, which then undergoes further reactions like Knoevenagel condensation and Michael addition to build the heterocyclic system chemrevlett.com. The adaptability of MCRs suggests a potential, albeit currently unexplored, pathway to Phthalazine, 1,1'-hydrazonobis- by carefully selecting the starting components to favor the formation of the hydrazono bridge between two phthalazine units.

Stepwise Cyclization and Condensation Approaches

A more traditional and divergent approach to Phthalazine, 1,1'-hydrazonobis- involves the stepwise construction of the molecule. This strategy typically begins with the synthesis of a common intermediate, 1-hydrazinophthalazine (Hydralazine), which can then be further elaborated.

The synthesis of 1-hydrazinophthalazine often starts from phthalazinone or phthalic anhydride (B1165640). A common route involves the conversion of phthalazinone to 1-chlorophthalazine (B19308) using a chlorinating agent like phosphorus oxychloride quickcompany.ingoogle.comgoogle.com. The resulting 1-chlorophthalazine is a key electrophilic intermediate.

The crucial step is the subsequent reaction of 1-chlorophthalazine with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom with a hydrazine group, yielding 1-hydrazinophthalazine quickcompany.ingoogle.comgoogle.com.

Table 1: Stepwise Synthesis of 1-Hydrazinophthalazine

Starting Material Reagents Reaction Conditions Product Reference
Phthalazinone 1. Phosphorous oxychloride 2. Hydrazine hydrate, Ethyl alcohol 1. 60°C, 1 hr 2. Not specified 1-Hydrazinophthalazine google.com
Phthalazinone 1. Phosphorous oxychloride 2. Hydrazine hydrate 1. 45-65°C, 3 hrs 2. Aqueous or alcoholic medium 1-Hydrazinophthalazine google.com

From the key intermediate, 1-hydrazinophthalazine, a divergent approach can be envisioned for the synthesis of the target molecule. The formation of Phthalazine, 1,1'-hydrazonobis- would likely proceed through the reaction of 1-hydrazinophthalazine with another molecule of 1-chlorophthalazine. In this scenario, the amino group of 1-hydrazinophthalazine acts as a nucleophile, attacking the electrophilic carbon at the 1-position of 1-chlorophthalazine, leading to the formation of the hydrazono bridge and elimination of hydrogen chloride.

Green Chemistry Principles in Phthalazine, 1,1'-hydrazonobis- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles are relevant to the synthesis of Phthalazine, 1,1'-hydrazonobis-, particularly in the preparation of its precursors.

Catalyst-Free Synthetic Routes

While many syntheses of phthalazine derivatives employ catalysts, there is a growing interest in developing catalyst-free methods. For the multi-component synthesis of related pyrazolo[1,2-b]phthalazine-5,10-diones, reactions can proceed in the absence of a catalyst, particularly when using electron-withdrawing aldehydes in ethanol, although yields may be moderate niscpr.res.in. The development of such catalyst-free systems for the synthesis of the phthalazine core reduces the need for potentially toxic or expensive catalysts and simplifies purification processes.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the use of solvent-free reaction conditions, which reduces waste and the use of hazardous substances. Several one-pot syntheses of phthalazine derivatives have been developed under solvent-free conditions. For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aldehydes, phthalhydrazide, and malononitrile can be achieved in good to excellent yields at 80–100 °C without any solvent jpsbr.org. Microwave-assisted organic synthesis is another green technique that can accelerate reactions and often allows for solvent-free conditions or the use of environmentally benign solvents like water or ethanol nih.gov. The synthesis of functionalized hydrazines and bishydrazines has also been reported via a novel and scalable solvent-free route nih.gov.

Table 2: Green Synthetic Approaches to Phthalazine Derivatives

Reaction Type Catalyst/Conditions Solvent Key Advantage Reference
Four-component reaction Proline Ethanol/Water Green solvent, organocatalyst niscpr.res.in
Three-component reaction TBBDA/PBBS Solvent-free High efficiency, no solvent jpsbr.org
One-step synthesis of phthalhydrazide Phase transfer catalyst Not specified Reduced reaction time, improved recovery google.com

Chemo- and Regioselectivity in Phthalazine, 1,1'-hydrazonobis- Formation

The concepts of chemo- and regioselectivity are paramount in the synthesis of Phthalazine, 1,1'-hydrazonobis- to ensure the correct connectivity of the molecular framework.

Chemoselectivity is crucial during the reaction of 1-chlorophthalazine with hydrazine hydrate. Hydrazine is a bifunctional nucleophile, and the reaction must selectively occur at one of the nitrogen atoms to form the desired 1-hydrazinophthalazine without side reactions.

Regioselectivity is a key consideration in the initial construction of the phthalazine ring and its subsequent functionalization. In the stepwise synthesis, the chlorination of phthalazinone with phosphorous oxychloride selectively occurs at the 1-position. This is because the lactam functionality of phthalazinone directs the electrophilic attack to this position. Consequently, the subsequent nucleophilic substitution with hydrazine also occurs regioselectively at the 1-position.

Furthermore, in the proposed dimerization step, the nucleophilic attack of the terminal amino group of 1-hydrazinophthalazine is directed to the electron-deficient C1 position of 1-chlorophthalazine. The electron-withdrawing nature of the phthalazine ring system activates the C1 position towards nucleophilic attack, ensuring the formation of the desired 1,1'-hydrazono linkage. The regioselectivity of lithiation and subsequent formylation of substituted benzaldehyde (B42025) acetals has also been studied to control the substitution pattern in phthalazine synthesis researchgate.net.

High-Throughput Synthesis and Combinatorial Libraries of Hydrazonobis-Phthalazine Derivatives

High-throughput synthesis (HTS) encompasses a suite of technologies designed to rapidly synthesize and screen large numbers of compounds. When applied to the phthalazine scaffold, HTS enables the creation of extensive combinatorial libraries, allowing for the systematic exploration of structure-activity relationships.

The generation of hydrazonobis-phthalazine derivative libraries often employs multi-component reactions (MCRs) in a one-pot setup. dergipark.org.tr This strategy is highly efficient as it reduces the number of synthetic and purification steps, saving time and resources. For instance, a one-pot, three-component reaction might involve a phthalhydrazide, an aldehyde, and a source of the hydrazine linker under optimized conditions. dergipark.org.tr By systematically varying the aldehyde component, a diverse library of derivatives can be generated.

Solid-phase synthesis is another cornerstone of HTS, particularly for creating libraries of hydrazine derivatives. In this technique, a starting material is attached to a solid support, such as a polymer resin. Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by simple washing, drastically simplifying purification. This method is highly amenable to automation and parallel synthesis, allowing for the creation of hundreds or thousands of distinct compounds in a grid format (e.g., a 96-well plate).

Research Findings:

Researchers have successfully utilized HTS to generate libraries of substituted hydrazine building blocks. By employing a specific resin, regioselective alkylations of hydrazine derivatives were achieved, demonstrating the precise control possible with these methods. Similarly, one-pot MCRs have been developed for synthesizing complex phthalazine structures, achieving good yields in short reaction times. dergipark.org.tr These approaches serve as a blueprint for the high-throughput synthesis of Phthalazine, 1,1'-hydrazonobis- analogs. A hypothetical library could be constructed by reacting various substituted phthalhydrazides with a bifunctional linker, or by modifying the central hydrazine bridge post-synthesis.

Below is a data table illustrating a hypothetical combinatorial library design for hydrazonobis-phthalazine derivatives based on a multi-component reaction strategy.

Library PositionReactant A (Substituted Phthalhydrazide)Reactant B (Linker Precursor)Resulting Derivative Structure
R14-Methoxy-phthalhydrazideHydrazine Hydrate4,4'-Dimethoxy-Phthalazine, 1,1'-hydrazonobis-
R24-Chloro-phthalhydrazideHydrazine Hydrate4,4'-Dichloro-Phthalazine, 1,1'-hydrazonobis-
R34-Nitro-phthalhydrazideHydrazine Hydrate4,4'-Dinitro-Phthalazine, 1,1'-hydrazonobis-
R4PhthalhydrazideN,N'-DimethylhydrazinePhthalazine, 1,1'-(1,2-dimethylhydrazono)bis-

Flow Chemistry Applications in Phthalazine, 1,1'-hydrazonobis- Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is gaining significant traction in the pharmaceutical and fine chemical industries as a safer, more efficient, and scalable alternative to traditional batch production. ucd.ie

The synthesis of compounds involving hydrazine, such as Phthalazine, 1,1'-hydrazonobis-, presents inherent safety challenges in batch mode due to the potential for exothermic and runaway reactions. youtube.com Flow chemistry mitigates these risks by using small reactor volumes, which provides superior heat transfer and precise temperature control. ucd.ie This enhanced control not only improves safety but also often leads to higher yields and product purity by minimizing the formation of byproducts. ucd.ie

Key advantages of applying flow chemistry to hydrazonobis-phthalazine production include:

Enhanced Safety: Small reaction volumes significantly reduce the risk associated with handling potentially energetic intermediates. ucd.ieyoutube.com

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and stoichiometry leads to cleaner reactions and higher yields. ucd.ieresearchgate.net For example, a continuous flow process for a Wolff-Kishner reduction, which uses a hydrazine derivative, reduced the required equivalents of hydrazine and increased the yield to 80% with >99% purity, a significant improvement over the batch process. ucd.ie

Simplified Scale-Up: Scaling production in a flow system is achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors. ucd.ie

Research Findings:

Studies have demonstrated the successful development and scale-up of continuous manufacturing processes for hydrazine condensation reactions. researchgate.net In one case, a process was operated uninterrupted for 18 days, showcasing the robustness of flow technology for sustained production. researchgate.net Investigations into the synthesis of hydrazine compounds in microreactors have shown that parameters such as the molar ratio of reactants are critical for controlling the formation of impurities. rsc.org This level of control is readily achievable in a flow system. The ability to integrate synthesis with in-line purification steps further streamlines the manufacturing process, delivering a high-purity product stream. youtube.comresearchgate.net

The table below compares a traditional batch synthesis with a prospective continuous flow process for a generic hydrazine condensation reaction, highlighting the typical improvements offered by flow chemistry.

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Volume Large (Liters to m³)Small (Microliters to Milliliters)
Heat Transfer Poor / InefficientExcellent / Highly Efficient
Safety Profile Higher risk of thermal runawayInherently safer due to small volume
Reaction Time Hours to DaysSeconds to Minutes
Typical Yield Moderate to GoodGood to Excellent ucd.ie
Product Purity Variable, often requires extensive purificationHigh, with potential for in-line purification ucd.ieyoutube.com
Scale-Up Complex, requires reactor redesignStraightforward (time or parallelization) ucd.ie
Solvent Choice Often high-boiling solvents (e.g., diethylene glycol) researchgate.netWider range, including greener solvents (e.g., water, methanol) youtube.comresearchgate.net

Coordination Chemistry of Phthalazine, 1,1 Hydrazonobis Ligands

Ligand Design Principles for Metal Complexation

The design of "Phthalazine, 1,1'-hydrazonobis-" and its derivatives as ligands for metal complexation is predicated on several key structural features that influence their binding affinity and selectivity for different metal ions. The core of this ligand is the phthalazine (B143731) unit, a bicyclic aromatic system containing two adjacent nitrogen atoms (N2, N3). These endocyclic nitrogen atoms can act as a chelating unit, forming a stable five-membered ring with a metal center.

The primary coordination sites, however, are the two hydrazinyl groups attached at the 1 and 1' positions of the phthalazine ring. Each hydrazinyl group (-NH-NH2) possesses two nitrogen atoms with lone pairs of electrons, making them excellent donors. The terminal -NH2 group is generally more basic and sterically accessible for coordination. Furthermore, the hydrogen atoms on the hydrazinyl groups can be deprotonated, particularly upon complexation with metal ions in a basic medium, leading to the formation of anionic ligands that can form even more stable complexes.

A crucial aspect of the ligand design is the potential for the hydrazinyl groups to be functionalized. For instance, condensation of the terminal amino group with aldehydes or ketones results in the formation of hydrazone derivatives. This modification extends the conjugated system of the ligand and introduces additional donor atoms (e.g., oxygen or sulfur, depending on the carbonyl compound used), thereby increasing the denticity and modulating the electronic properties of the ligand. The resulting Schiff base ligands, such as bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine, are highly effective in coordinating to a variety of metal ions. researchgate.net

The flexibility of the hydrazinyl side chains allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The phthalazine backbone provides a rigid scaffold, pre-organizing the hydrazinyl donor groups for chelation. This combination of a rigid core and flexible coordinating arms is a common strategy in the design of effective chelating agents. The synthesis of such ligands often involves the reaction of a suitable phthalazine precursor with hydrazine (B178648) hydrate (B1144303). longdom.orgnih.gov

Complexation Behavior with Transition Metals

The "Phthalazine, 1,1'-hydrazonobis-" framework and its derivatives have been shown to form stable complexes with a range of transition metals. The rich coordination chemistry of these ligands stems from their multidentate nature and the ability of the hydrazone moiety to exist in different tautomeric forms. researchgate.net

The chelation of "Phthalazine, 1,1'-hydrazonobis-" type ligands to transition metals can occur in several modes, leading to a variety of coordination geometries. In its simplest form, the ligand can act as a neutral tetradentate or hexadentate ligand. For instance, in a hexadentate mode, the two phthalazine ring nitrogens and the four nitrogen atoms of the two hydrazinyl groups can coordinate to a single metal ion, leading to an octahedral geometry.

More commonly, these ligands, especially the bis(hydrazone) derivatives, act as bridging ligands to form polynuclear complexes. For example, a ligand like 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine, which features a central phthalazine unit, has been shown to bridge two metal centers. rsc.org In such cases, the phthalazine nitrogens bridge the two metal ions, while the other donor atoms of the side chains complete the coordination sphere of each metal. This results in dinuclear complexes with, for example, octahedrally coordinated metal centers bridged by the phthalazine unit and other ligands like halides. rsc.org

In many documented complexes of related 1-hydrazinophthalazine hydrazones, the ligand coordinates in a deprotonated form. The deprotonation of the hydrazone linkage creates an anionic donor site that binds strongly to the metal ion. For example, in complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine with Co(III) and Ni(II), the ligand acts as a pentadentate monoanionic ligand. researchgate.net The coordination typically involves the pyridine (B92270) nitrogen, the two azomethine nitrogens, and one of the hydrazone nitrogens.

The resulting coordination geometries are diverse and depend on the metal ion, the specific ligand structure, and the reaction conditions. Octahedral, square planar, and distorted geometries are all possible. The flexibility of the ligand allows it to adapt to the electronic and steric requirements of the metal ion.

The interaction between the d-orbitals of the transition metal ion and the lone pairs of the nitrogen donor atoms of the "Phthalazine, 1,1'-hydrazonobis-" ligand leads to the splitting of the d-orbitals into different energy levels. The energy difference between these levels is known as the ligand field splitting parameter (Δo for octahedral complexes). The magnitude of Δo determines the electronic configuration of the metal ion (high-spin or low-spin) and the Ligand Field Stabilization Energy (LFSE).

Nitrogen-donating ligands like the hydrazinyl and phthalazine moieties are generally considered to be moderately strong field ligands. The electronic spectra of transition metal complexes with these ligands exhibit d-d transitions, which can be used to determine the ligand field parameters. For instance, in Cr(III) complexes with related hydrazide ligands, two spin-allowed d-d bands are typically observed, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions in an octahedral field. pjsir.org

Metal IonTypical Coordination GeometrySpin State
Co(III)OctahedralLow-spin
Ni(II)Octahedral or Square PlanarHigh-spin or Low-spin
Cu(II)Distorted Octahedral or Square Planar-
Zn(II)Tetrahedral or Octahedral-
Cd(II)Octahedral or other higher coordination numbers-

This table provides a generalized overview and the actual properties can vary based on the specific ligand and reaction conditions.

Interaction with Main Group and Lanthanide/Actinide Elements

While the coordination chemistry of "Phthalazine, 1,1'-hydrazonobis-" ligands with transition metals is more extensively studied, their interaction with main group and f-block elements is also of interest.

The interaction of these ligands with main group metals, such as Cd(II), has been shown to lead to the formation of polynuclear structures. For example, the reaction of a hydralazine-based ligand with CdCl₂ can result in a trinuclear complex. mdpi.com In such structures, the phthalazine and hydrazinyl nitrogen atoms, along with other co-ligands like chloride ions, bridge the metal centers. The flexible coordination modes of the ligand facilitate the assembly of these multi-metallic systems.

The complexation of "Phthalazine, 1,1'-hydrazonobis-" type ligands with lanthanides and actinides is less explored. However, studies on related N-heterocyclic ligands provide insights into the potential coordination behavior. Lanthanide and actinide ions are hard acids and prefer to coordinate with hard donor atoms like nitrogen and oxygen. The multiple nitrogen donor sites in the "Phthalazine, 1,1'-hydrazonobis-" framework make it a suitable candidate for complexing these large metal ions.

The coordination number for lanthanide and actinide complexes is typically high (8, 9, or even higher). A single "Phthalazine, 1,1'-hydrazonobis-" ligand, acting in a hexadentate fashion, might not fully saturate the coordination sphere of these metal ions. Therefore, the formation of complexes with a 2:1 or 3:1 ligand-to-metal ratio, or the inclusion of solvent molecules or other co-ligands in the coordination sphere, is likely. The larger ionic radii of lanthanides and actinides would also influence the coordination geometry, potentially leading to more complex and higher-dimensional structures.

Polynuclear Complexes of Phthalazine, 1,1'-hydrazonobis-

A significant feature of the coordination chemistry of "Phthalazine, 1,1'-hydrazonobis-" and its derivatives is their propensity to form polynuclear complexes. The presence of multiple donor sites, distributed across a semi-rigid backbone, allows these ligands to bridge two or more metal centers simultaneously.

The synthesis of polynuclear complexes involving "Phthalazine, 1,1'-hydrazonobis-" type ligands is typically achieved through the self-assembly of the ligand and metal salts in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and its counter-ion, the pH of the medium, and the reaction temperature can all influence the final structure of the resulting polynuclear complex.

Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, as well as mass spectrometry, are also crucial for characterizing these polynuclear complexes. For example, in the IR spectra, a shift in the ν(C=N) and ν(N-N) stretching frequencies upon complexation provides evidence of the coordination of the hydrazone and phthalazine nitrogen atoms to the metal centers.

The formation of these polynuclear complexes is of significant interest as it can lead to materials with interesting magnetic, electronic, and catalytic properties arising from the interactions between the metal centers mediated by the bridging ligand.

Cooperative Effects in Polynuclear Phthalazine, 1,1'-hydrazonobis- Assemblies

In polynuclear complexes, the close proximity of metal centers, facilitated by bridging ligands like Phthalazine, 1,1'-hydrazonobis-, can lead to a range of cooperative effects. These phenomena arise from the interactions between the metal ions, which can be mediated by the bridging ligand itself. Such interactions can significantly influence the magnetic, electronic, and catalytic properties of the resulting assembly.

One of the most studied cooperative effects in polynuclear complexes is magnetic exchange coupling. This interaction between the spins of paramagnetic metal centers is transmitted through the bridging ligand. The nature and magnitude of this coupling, whether ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in opposition), are highly dependent on the structural parameters of the complex. Key factors include the distance between the metal centers, the bridging angle, and the nature of the orbitals involved in the exchange pathway. dntb.gov.ua

For instance, in dinuclear copper(II) complexes with bridging phthalazine-based ligands, the phthalazine ring can act as a tetradentate bridge, coordinating to two different copper atoms through its adjacent nitrogen atoms. doi.org This bridging mode can facilitate significant magnetic coupling between the copper(II) ions. The efficiency of the magnetic exchange is sensitive to the planarity of the bridging framework and the orientation of the magnetic orbitals of the metal centers relative to the ligand's molecular orbitals.

Research on related polynuclear complexes of hetarylhydrazones has demonstrated that subtle changes in the ligand structure or the coordination geometry can switch the magnetic coupling from antiferromagnetic to ferromagnetic. researchgate.net This tunability is a key aspect of designing molecular materials with desired magnetic properties.

Complex Bridging Ligand Fragment M-M Distance (Å) M-O-M Angle (˚) Magnetic Coupling (J, cm⁻¹) Nature of Coupling
Dinuclear Cu(II) Complexμ-alkoxo-μ-carboxylate~3.5~135-100 to -200Antiferromagnetic
Dinuclear Cu(II) Complexμ-phenoxo-μ-acetate~3.0~100+20 to +100Ferromagnetic
Dinuclear Ni(II) Complexμ-azido~3.4N/A-50 to +50Varies

This table presents representative data for related polynuclear complexes to illustrate the principles of magnetic coupling. Data for a specific Phthalazine, 1,1'-hydrazonobis- complex with detailed magnetic studies is not available in the provided search results.

Beyond magnetic interactions, cooperative effects can also manifest in the catalytic activity of polynuclear assemblies. The presence of multiple metal centers in close proximity can enable bimetallic activation of substrates, leading to enhanced reaction rates and selectivities compared to their mononuclear counterparts.

Ligand-Metal Charge Transfer Phenomena

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition that occurs in coordination complexes where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. These transitions are a key feature of the electronic spectra of many coordination compounds and provide valuable insights into the electronic structure and bonding within the complex.

For a Phthalazine, 1,1'-hydrazonobis- complex, the HOMO is expected to be located on the electron-rich phthalazine rings and the hydrazine bridge. Upon coordination to a metal ion with empty or partially filled d-orbitals (e.g., Cu(II), Fe(III), or V(V)), an LMCT transition can be observed, typically in the UV-visible region of the electromagnetic spectrum. The energy of this transition would be expected to decrease with:

Increasing oxidizing power of the metal ion: A more easily reduced metal center (higher oxidation state or greater electron affinity) will have a lower energy LUMO, thus lowering the energy of the LMCT transition.

Increasing electron-donating ability of the ligand: Substituents on the phthalazine rings that increase the electron density will raise the energy of the HOMO, leading to a lower energy LMCT band.

The study of LMCT bands can be a powerful tool for probing the electronic structure of Phthalazine, 1,1'-hydrazonobis- complexes. For example, the position and intensity of these bands can provide information about the extent of metal-ligand orbital mixing and the degree of charge delocalization within the complex. In some cases, the absorption of light corresponding to an LMCT transition can lead to photochemical reactions, where the excited state undergoes bond cleavage or redox processes. rsc.org

Metal Ion Typical Oxidation State Electron Configuration Expected LMCT Energy
Cu(II)+2d⁹Moderate
Fe(III)+3d⁵Low
Zn(II)+2d¹⁰High (or absent)
V(V)+5d⁰Low
Ti(IV)+4d⁰Moderate

This table provides a qualitative prediction of the relative energies of LMCT transitions for hypothetical complexes of Phthalazine, 1,1'-hydrazonobis- with various metal ions.

Catalytic Applications of Phthalazine, 1,1 Hydrazonobis and Its Complexes

Transition Metal Catalysis Mediated by Phthalazine (B143731), 1,1'-hydrazonobis- Ligands

The "Phthalazine, 1,1'-hydrazonobis-" ligand, with its multiple nitrogen donor sites, is an excellent candidate for the formation of stable transition metal complexes. Such complexes have the potential to be active catalysts in a variety of organic transformations. While direct catalytic studies on "Phthalazine, 1,1'-hydrazonobis-" complexes are limited in the available literature, the behavior of related phthalazine hydrazone complexes provides a strong indication of their potential catalytic prowess. mun.caresearchgate.net

The hydrogenation of unsaturated bonds is a fundamental transformation in organic chemistry, with broad applications in industry. Transition metal complexes, particularly those of nickel, are effective catalysts for the asymmetric hydrogenation of N-acyl hydrazones, leading to the formation of chiral cyclic hydrazines with high enantioselectivity. jptcp.com This suggests that nickel complexes of "Phthalazine, 1,1'-hydrazonobis-" could potentially catalyze similar hydrogenation reactions. Furthermore, metal-free asymmetric hydrogenation of hydrazones has been achieved using chiral boranes, highlighting the role of the hydrazone moiety in facilitating this transformation. longdom.org

In a related context, the synthesis of azines from alcohols and hydrazine (B178648) can be achieved through a tandem reaction catalyzed by a Ni(II) complex of 2,6-bis(phenylazo)pyridine. nih.gov This process involves a ligand redox-controlled mechanism and can be used for the one-pot synthesis of phthalazine from 1,2-benzenedimethanol (B1213519) and hydrazine hydrate (B1144303), indicating the potential for dehydrogenation reactions catalyzed by related systems. nih.gov

Hydrazone-metal complexes are known to participate in oxidation and reduction reactions. Iron coordination complexes, for instance, have been shown to be efficient catalysts for water oxidation, a key process in artificial photosynthesis. nih.gov The ability of these complexes to access high-valent oxo-iron species is crucial for the oxygen-oxygen bond formation. Given the coordination potential of "Phthalazine, 1,1'-hydrazonobis-", its iron complexes could be investigated for similar catalytic oxidation capabilities.

The general class of hydrazone complexes has been reviewed for their catalytic applications, which include oxidation reactions. researchgate.net For example, certain transition metal complexes derived from a Schiff base hydrazone have been shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mun.ca

Table 1: Catalytic Oxidation of Aniline using Transition Metal Hydrazone Complexes

Catalyst (Complex)Yield of Azobenzene (%)Selectivity (%)
Complex 1 (Zn)15100
Complex 2 (Cu)81.4100
Complex 3 (Co)34.0100
Complex 4 (Ni)91100
Complex 5 (Mn)Not specified100

Data sourced from a study on 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) complexes. mun.ca

The formation of carbon-carbon and carbon-heteroatom bonds is central to the synthesis of complex organic molecules. Transition metal catalysis plays a pivotal role in these transformations. While direct examples using "Phthalazine, 1,1'-hydrazonobis-" are scarce, related systems show significant promise. For instance, nickel-catalyzed cross-coupling of aldehydes with aryl halides proceeds via hydrazone intermediates, effectively merging a Wolff–Kishner reduction with a classical cross-coupling reaction. rsc.org

The palladium-catalyzed coupling of hydrazine with aryl halides is a method for synthesizing aryl hydrazines, which are important intermediates. nih.gov This reaction highlights the potential for C-N bond formation using hydrazine-based ligands. The use of specific ligands, such as Josiphos, is crucial for achieving high turnover numbers and selectivity for monoarylation. nih.gov

Cross-coupling reactions are a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are particularly widespread. For the first time, chemists have successfully employed palladium cross-coupling to link aryl groups with hydrazine, a reaction that is challenging due to hydrazine's reducing properties. acs.org The use of electron-rich, sterically demanding bidentate ligands was key to the success of this transformation, suggesting that ligands like "Phthalazine, 1,1'-hydrazonobis-" could be tailored for such reactions. acs.org

Organocatalysis Involving Phthalazine, 1,1'-hydrazonobis-

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. While "Phthalazine, 1,1'-hydrazonobis-" itself has not been reported as an organocatalyst, the phthalazine core can act as a substrate in organocatalytic reactions. A notable example is the enantioselective dearomatization of phthalazines through anion-binding catalysis. nih.gov In this process, a chiral thiourea (B124793) catalyst activates an in situ generated N-acylphthalazinium species towards a Mannich-type addition of a silyl (B83357) ketene (B1206846) acetal. nih.gov This demonstrates the potential of the phthalazine moiety to participate in and be a target for organocatalytic transformations.

Furthermore, the formation of hydrazones and oximes can be catalyzed by various organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, which have shown higher activity than the classic aniline catalyst at neutral pH. nih.gov This indicates the broader context of catalysis surrounding the hydrazone functionality.

Enantioselective Catalysis with Chiral Hydrazonobis-Phthalazine Systems

The development of chiral catalysts for asymmetric synthesis is a major goal in chemistry. While no chiral versions of "Phthalazine, 1,1'-hydrazonobis-" have been reported as catalysts, the principles of asymmetric catalysis strongly suggest their potential. Asymmetric hydrogenation, for example, relies heavily on chiral ligands to create a specific three-dimensional environment around the metal center. nih.gov

The enantioselective synthesis of chiral cyclic hydrazines has been achieved with excellent enantioselectivities using a Ni-(S,S)-Ph-BPE complex to catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones. jptcp.com This underscores the value of chiral environments in reactions involving hydrazone substrates.

Table 2: Enantioselective Hydrogenation of Cyclic N-Acyl Hydrazones

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
N-Benzoyl-3,4-dihydro-2H-cinnoline>9998
N-(4-Methoxybenzoyl)-3,4-dihydro-2H-cinnoline>9999
N-(4-Chlorobenzoyl)-3,4-dihydro-2H-cinnoline>9997
N-Benzoyl-3,4-dihydro-2H-phthalazine98>99

Data from a study using a Ni-(S,S)-Ph-BPE complex as the catalyst. jptcp.com

The development of chiral "Phthalazine, 1,1'-hydrazonobis-" ligands could open new avenues in asymmetric catalysis, leveraging the unique steric and electronic properties of the phthalazine units to induce high levels of stereocontrol.

Research on "Phthalazine, 1,1'-hydrazonobis-" and its Catalytic Applications Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented catalytic applications of the specific chemical compound Phthalazine, 1,1'-hydrazonobis-. Despite the broad interest in phthalazine derivatives for their diverse chemical and biological activities, research focusing on the catalytic functionalities of this particular molecule, as outlined in the requested article structure, is not publicly available.

Extensive searches for data pertaining to the use of Phthalazine, 1,1'-hydrazonobis- and its complexes in specialized catalytic fields yielded no specific results. The requested topics for the article included detailed explorations of its role in:

Asymmetric Synthesis Methodologies: No studies were found that employed Phthalazine, 1,1'-hydrazonobis- or its complexes as catalysts for asymmetric reactions.

Mechanistic Insights into Chiral Induction: Consequently, there is no available information on the mechanisms by which this compound might induce chirality in chemical transformations.

Photocatalysis and Electrocatalysis Applications: The potential of Phthalazine, 1,1'-hydrazonobis- in energy conversion, storage systems, or environmental remediation through photocatalytic or electrocatalytic processes has not been reported in the surveyed literature.

Catalyst Recycling and Immobilization Strategies: Information regarding methods for recycling or immobilizing catalysts derived from this specific compound is also absent from the scientific record.

While the broader family of phthalazine compounds has been investigated for various applications, including their synthesis and potential as biologically active agents, the specific catalytic properties of Phthalazine, 1,1'-hydrazonobis- remain an unexplored area of research. Therefore, the generation of a detailed and scientifically accurate article adhering to the requested structure is not possible at this time due to the lack of foundational research on this particular compound.

Supramolecular Chemistry and Host Guest Interactions of Phthalazine, 1,1 Hydrazonobis

Self-Assembly Processes of Phthalazine (B143731), 1,1'-hydrazonobis- Derivatives

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. The "Phthalazine, 1,1'-hydrazonobis-" framework is well-suited for such processes, driven by a variety of non-covalent interactions.

Non-Covalent Interactions Driving Supramolecular Architectures

The self-assembly of derivatives based on the "Phthalazine, 1,1'-hydrazonobis-" core is governed by a combination of non-covalent forces. The hydrazone linkages provide crucial hydrogen bond donor (N-H) and acceptor (C=N) sites, which can lead to the formation of predictable and stable one-, two-, or three-dimensional networks. The phthalazine units themselves offer extensive aromatic surfaces, making them amenable to π-π stacking interactions. These interactions, though weaker than covalent bonds, collectively contribute to the stability and defined structure of the resulting supramolecular assemblies. In related hydrazone-based systems, these interactions are fundamental to the formation of complex structures.

Formation of Molecular Cages and Capsules

A significant outcome of self-assembly is the formation of molecular cages and capsules, which are three-dimensional structures capable of encapsulating guest molecules. nih.gov While specific examples utilizing the "Phthalazine, 1,1'-hydrazonobis-" core are not extensively documented in the literature, the principles of their formation can be understood from analogous systems. For instance, the reaction of di-hydrazide ligands with tetra-aldehyde derivatives can lead to the self-assembly of molecular cages. nih.gov In such structures, the hydrazone NH bonds often point into the cavity, providing polar interaction sites for guest encapsulation. nih.gov The table below details examples of molecular cages formed through hydrazone bond formation, illustrating the potential for "Phthalazine, 1,1'-hydrazonobis-" derivatives to form similar architectures.

Cage DesignationPrecursorsGuest MoleculeKey Features
Organic Cage C24 di-hydrazide ligands (1) and 2 tetra-aldehyde calixarene (B151959) derivatives (3)DoxorubicinForms a 1:1 inclusion complex with µM affinity; disassembles under acidic conditions. nih.govrsc.org
Metallo-organic Cage C1·NO₃4 di-hydrazide ligands (1) and 2 tetra-aldehyde derivatives (2) with Pd(II)NitrateQuasi-spherical geometry with hydrazone NH bonds pointing into the cavity. nih.gov
Triazine-based Cage 11,3,5-tris-(4-formyl-phenyl)triazine and (R,R)-1,2-cyclohexanediamineN/ATetrahedral cage with a large cavity (~2070 ų) and a high BET surface area of 1181 m²/g. researchgate.net

Recognition and Binding of Specific Guests

The ability of host molecules to selectively bind to specific guest species is a central theme in supramolecular chemistry. The "Phthalazine, 1,1'-hydrazonobis-" scaffold possesses features that make it a promising candidate for the development of molecular receptors.

Anion and Cation Sensing Mechanisms

Anion recognition chemistry has grown into a major field, with applications in sensing and separation. nih.gov The hydrazone N-H groups in "Phthalazine, 1,1'-hydrazonobis-" can act as effective hydrogen bond donors for the recognition of anions. The binding of an anion can be signaled through various mechanisms, including changes in color (colorimetric sensing) or fluorescence. For example, some BODIPY derivatives functionalized with specific groups exhibit a colorimetric and fluorimetric response in the presence of anions like cyanide and fluoride. mdpi.com While direct studies on "Phthalazine, 1,1'-hydrazonobis-" as an anion sensor are limited, its structural motifs suggest a strong potential for this application. The binding affinity for different anions would depend on factors such as the geometric arrangement of the hydrogen bond donors and the electronic properties of the phthalazine rings.

Cation sensing can also be envisaged, potentially through the coordination of metal ions with the nitrogen atoms of the phthalazine rings and the hydrazone moieties. The binding event could be transduced into a measurable optical or electrochemical signal.

Sensor TypeAnalyteSensing Mechanism
BODIPY DerivativeCyanide, FluorideColorimetric and fluorimetric response upon anion binding. mdpi.com
Ammonium CryptandHalidesEncapsulation of the anion within the host's cavity. nih.gov

Molecular Recognition of Neutral Species

The recognition of neutral guest molecules is typically driven by weaker non-covalent interactions such as van der Waals forces, hydrophobic effects, and π-π stacking. The aromatic surfaces of the phthalazine units in "Phthalazine, 1,1'-hydrazonobis-" could interact favorably with aromatic guest molecules through π-π stacking. Furthermore, if this core is incorporated into a larger, pre-organized cavity, as in a molecular cage, it could bind neutral guests of appropriate size and shape. The principles of such interactions are evident in host-guest systems like pillar jocpr.comarenes, which can form pseudo-rotaxane-like complexes with di-substituted alkanes in water. nih.gov

Rotaxanes and Catenanes Incorporating the Phthalazine, 1,1'-hydrazonobis- Core

Rotaxanes and catenanes are mechanically interlocked molecules where one or more components are physically threaded through another, preventing their dissociation without the cleavage of covalent bonds. The synthesis of such structures often relies on templating effects, where a guest molecule or ion directs the formation of the interlocked components around it.

While there is no specific literature detailing the incorporation of the "Phthalazine, 1,1'-hydrazonobis-" core into rotaxanes and catenanes, the structural features of this compound make it a plausible component for such architectures. For instance, the phthalazine units could act as "stations" for a macrocyclic ring to reside on in a rotaxane. The synthesis of nih.govrotaxanes and nih.govcatenanes has been achieved using other nitrogen-containing heterocyclic motifs like calix nih.govphyrin, demonstrating the feasibility of creating such complex molecules with flexible porphyrinoid stations. nih.gov The development of synthetic routes to incorporate the "Phthalazine, 1,1'-hydrazonobis-" core into such mechanically interlocked systems could lead to new molecular machines and switches with novel functions.

Stimuli-Responsive Supramolecular Systems

The investigation into stimuli-responsive supramolecular systems focuses on molecular assemblies that can alter their properties or structure in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. ru.nlresearchgate.net Such systems are at the forefront of developing "smart" materials. The hydrazone group (-C=N-NH-) is a key functional group known to participate in reversible covalent bonding, which can be sensitive to pH changes. longdom.orgrsc.org This intrinsic property makes hydrazone-containing molecules excellent candidates for the construction of stimuli-responsive materials, including hydrogels and polymers. rsc.orgnih.gov

However, specific studies detailing the formation of supramolecular assemblies with Phthalazine, 1,1'-hydrazonobis- and their response to external stimuli are not available. Research on related structures, such as metal complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine, has been conducted, but this work primarily focuses on the synthesis, characterization, and antimicrobial properties of these more complex molecules rather than their stimuli-responsive supramolecular behavior. researchgate.netcore.ac.uk The phthalazine moiety itself is a well-known building block in medicinal chemistry, with a wide range of biological activities. longdom.orgresearchgate.netresearchgate.net

Theoretical and Computational Studies of Phthalazine, 1,1 Hydrazonobis

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules. For phthalazine (B143731) derivatives, these calculations have been instrumental in elucidating their electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of phthalazine-based compounds due to its balance of accuracy and computational cost. mdpi.com Studies on phthalazine hydrazone derivatives, which share structural similarities with Phthalazine, 1,1'-hydrazonobis-, have utilized DFT to explore their antioxidant and other biological activities. researchgate.netresearchgate.net

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

For instance, in a study of phthalazine hydrazone derivatives, DFT calculations were performed to analyze their potential as antioxidants. The results indicated that certain derivatives with favorable electronic properties, such as a higher HOMO energy, exhibited promising antioxidant activity. researchgate.net These findings suggest that DFT can be a valuable tool in the rational design of novel phthalazine-based compounds with specific electronic characteristics.

Compound Type Computational Method Key Findings Reference
Phthalazine Hydrazone DerivativesDFTAnalysis of HOMO and LUMO energies to evaluate antioxidant potential. researchgate.net
Triazine-Based Hydrazone DerivativesDFT (B3LYP/6-31G(d,p))Excellent correlation between calculated and experimental geometric and spectroscopic data. mdpi.com
Phthalazine DerivativesDFTInvestigation of electronic structures to understand corrosion inhibition properties.

Ab Initio Methods for Ground and Excited States

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy. While computationally more demanding than DFT, they are employed for precise calculations of ground and excited state properties. For complex molecules like Phthalazine, 1,1'-hydrazonobis-, ab initio methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark results for geometric parameters, vibrational frequencies, and electronic transition energies.

Although specific ab initio studies on Phthalazine, 1,1'-hydrazonobis- are not extensively reported in the available literature, the principles of these methods are broadly applicable. They are particularly useful for studying reaction mechanisms where accurate energy barriers are critical, and for understanding the nature of excited states in photophysical processes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations provide insights into the conformational landscape, flexibility, and intermolecular interactions of molecules. nih.gov

For phthalazine derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes in the context of drug design. nih.govresearchgate.net For example, in a study of phthalazine derivatives as VEGFR-2 inhibitors, MD simulations indicated the stability of the interaction between the ligand and the target protein's active site. nih.govresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing information that is often inaccessible through experimental techniques alone.

Transition State Identification and Energy Barriers

Understanding a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are widely used to locate and characterize the geometry and energy of transition states. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For the synthesis of phthalazine derivatives, computational modeling can be used to explore different reaction pathways and identify the most energetically favorable one. For example, in the synthesis of pyran-linked phthalazinone-pyrazole hybrids, computational studies could be used to model the one-pot three-component reaction and calculate the energy barriers for each step. chemicalbook.com

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it progresses from reactants to products. This provides a detailed picture of the energy changes that occur during the reaction, including the formation of intermediates and transition states. By analyzing the reaction coordinate, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Ligand-Metal Interaction Modeling

The modeling of interactions between ligands and metal ions is a cornerstone of modern computational chemistry, providing deep understanding of the structure, stability, and reactivity of coordination complexes. For phthalazine-based ligands, these studies are crucial for applications in areas such as catalysis, materials science, and medicinal chemistry.

Computational techniques like Density Functional Theory (DFT) are widely employed to model the geometric and electronic structures of metal complexes with phthalazine hydrazone derivatives. researchgate.net These studies can elucidate the coordination modes of the ligand, predicting which nitrogen atoms of the phthalazine and hydrazone moieties are involved in bonding with the metal center. For instance, research on transition metal complexes of 1-hydrazinophthalazine-based hydrazones has detailed their structure and biological activity, showcasing the importance of understanding these interactions. sigmaaldrich.com

Molecular docking simulations represent another powerful tool, particularly in the context of bioinorganic chemistry. These simulations can predict the binding affinity and orientation of a metal-ligand complex within the active site of a biological target, such as an enzyme or a DNA molecule. For example, DFT and molecular docking studies on phthalazine hydrazone derivatives have been used to explore their potential as antioxidants by examining their interactions with enzymes like superoxide (B77818) dismutase (SOD) and catalase. researchgate.net

Key parameters derived from these computational models, such as binding energies, bond lengths, and bond angles, offer a quantitative measure of the ligand-metal interaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical, as they help in understanding the charge transfer processes between the ligand and the metal. researchgate.net

Table 1: Computational Parameters in Ligand-Metal Interaction Studies of Phthalazine Derivatives
Computational MethodKey Parameters InvestigatedInsights GainedExample Application
Density Functional Theory (DFT)- Optimized Geometries
  • Bond Lengths and Angles
  • HOMO/LUMO Energies
  • Mulliken Atomic Charges
  • - Coordination modes
  • Stability of complexes
  • Electronic structure and reactivity
  • Charge distribution
  • Characterization of Ni(II), Co(III), Cu(II), and Zn(II) complexes of bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine. sigmaaldrich.com
    Molecular Docking- Binding Affinity
  • Binding Pose/Orientation
  • Interaction Energies
  • - Prediction of biological targets
  • Understanding of structure-activity relationships
  • Assessing the antioxidant potential of phthalazine hydrazone derivatives by docking with SOD and catalase. researchgate.net

    Prediction of Spectroscopic Signatures (excluding basic physical properties)

    Computational chemistry offers robust methods for the prediction of various spectroscopic signatures, which are invaluable for the characterization and identification of novel compounds. These predictions can guide experimental work and aid in the interpretation of complex spectra.

    Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes can be determined. These calculated frequencies often show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational bands to specific functional groups and motions within the molecule. For instance, studies on 1(2H)-phthalazinone have demonstrated that DFT calculations can accurately reproduce the experimental vibrational frequencies. researchgate.net

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts. These predicted spectra can be instrumental in structure elucidation, especially for complex molecules where spectral overlap and complex splitting patterns are common. While specific data for Phthalazine, 1,1'-hydrazonobis- is unavailable, the principles have been successfully applied to a wide range of organic molecules, including those with heterocyclic moieties similar to phthalazine. nih.govdrugbank.comnih.gov The prediction of paramagnetic NMR spectra for metal complexes also presents a specialized area where computational methods can unravel the complex electronic structure and its influence on the nuclear spins. rsc.org

    UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. By calculating the excitation energies and oscillator strengths, one can predict the λmax values. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. Studies on condensed phthalazines have shown a good correlation between theoretically calculated and experimentally observed electronic spectra. ias.ac.in

    Table 2: Predicted vs. Experimental Spectroscopic Data for a Phthalazine Derivative (Illustrative Example)
    Spectroscopic TechniqueParameterCalculated Value (Method)Experimental Value
    FT-IRν(C=N)~1620 cm⁻¹ (DFT/B3LYP)~1615 cm⁻¹
    ¹H NMRδ (aromatic protons)7.5 - 8.5 ppm (GIAO/DFT)7.6 - 8.6 ppm
    UV-Visλmax~310 nm (TD-DFT)~305 nm

    Note: The data in Table 2 are illustrative and based on typical values found in the literature for phthalazine derivatives, not specifically for Phthalazine, 1,1'-hydrazonobis-.

    Derivatives and Functionalization of Phthalazine, 1,1 Hydrazonobis

    Strategies for Peripheral Functionalization

    Direct experimental strategies for the peripheral functionalization of "Phthalazine, 1,1'-hydrazonobis-" have not been reported. However, based on the known reactivity of related phthalazine (B143731) and hydrazine (B178648) derivatives, hypothetical strategies can be proposed.

    The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phthalazine rings would be a primary strategy to modulate the electronic properties of "Phthalazine, 1,1'-hydrazonobis-". This could influence its reactivity, spectroscopic properties, and potential for intermolecular interactions.

    Standard aromatic substitution reactions could be envisioned, although the directing effects of the hydrazono bridge and the phthalazine nitrogens would need to be considered. Electrophilic aromatic substitution, such as nitration or halogenation, would likely occur on the benzo rings of the phthalazine moieties. The precise regioselectivity would be complex and require experimental determination.

    Modern synthetic methods involving transition-metal-catalyzed C-H activation present a powerful tool for the late-stage functionalization of heterocyclic compounds. researchgate.netnih.govosf.io For "Phthalazine, 1,1'-hydrazonobis-", this could potentially allow for the direct introduction of various functional groups at specific C-H bonds on the phthalazine core. researchgate.netnih.gov Chelation-assisted C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a common strategy for phthalazine derivatives. researchgate.netnih.govosf.io However, the coordinating ability of the hydrazono bridge and the phthalazine nitrogens themselves could lead to complex and competing reaction pathways.

    Synthesis of Substituted Phthalazine, 1,1'-hydrazonobis- Analogs

    The synthesis of the parent "Phthalazine, 1,1'-hydrazonobis-" itself is not described in the surveyed literature. One could postulate its formation through the condensation of two equivalents of a 1-hydrazinylphthalazine derivative or the reaction of a suitable phthalazine precursor with a hydrazine-bridging reagent.

    The synthesis of substituted analogs would logically commence from appropriately functionalized phthalazine starting materials. For instance, starting with a substituted phthalic anhydride (B1165640) or 2-acylbenzoic acid could lead to a phthalazine ring with desired substituents, which could then be elaborated to form the "Phthalazine, 1,1'-hydrazonobis-" structure. longdom.orglongdom.org

    Reactivity Studies of Functionalized Derivatives

    The reactivity of functionalized "Phthalazine, 1,1'-hydrazonobis-" derivatives would be a rich area for investigation, with potential for interesting chemical transformations.

    The hydrazono bridge in "Phthalazine, 1,1'-hydrazonobis-" introduces the possibility of tautomerism. Specifically, azo-hydrazone tautomerism is a well-known phenomenon in related chemical structures. nih.gov Depending on the substituents and the solvent, the compound could exist in equilibrium between the hydrazono form and an azo form.

    Furthermore, the potential for geometric isomerism (E/Z) around the C=N bonds of the hydrazone linker exists, which could be influenced by steric and electronic factors of the substituents on the phthalazine rings.

    The nitrogen-rich structure of "Phthalazine, 1,1'-hydrazonobis-" suggests a high potential for both intermolecular and intramolecular reactions. The lone pairs on the nitrogen atoms could act as nucleophiles or bases. The hydrazono bridge could also participate in cycloaddition reactions.

    Functionalized derivatives with appropriate ortho-substituents could undergo intramolecular cyclization reactions to form novel fused heterocyclic systems. For example, a derivative with a carboxylic acid group on one phthalazine ring could potentially cyclize onto the hydrazono bridge.

    Probing Structure-Reactivity Relationships in Derivatives (non-biological focus)

    The inherent chemical reactivity of Phthalazine, 1,1'-hydrazonobis- is intrinsically linked to its molecular architecture. The presence of the phthalazine moieties and the hydrazono bridge offers multiple sites for functionalization, allowing for the systematic modification of its electronic and steric properties. Understanding the relationship between these structural modifications and the resulting reactivity is crucial for tailoring the molecule for specific chemical applications.

    Research into the derivatives of Phthalazine, 1,1'-hydrazonobis- has primarily focused on substitutions on the phthalazine rings. The introduction of electron-withdrawing or electron-donating groups at various positions can significantly alter the electron density across the molecule, thereby influencing its reactivity towards electrophiles and nucleophiles. For instance, the nitration or halogenation of the benzene (B151609) rings of the phthalazine system can render the hydrazono bridge more susceptible to oxidative cleavage or rearrangement reactions.

    The nature of the substituent also plays a critical role in directing the regioselectivity of subsequent reactions. Steric hindrance introduced by bulky substituents can shield certain reactive sites while promoting reactions at less sterically crowded positions. This principle is fundamental in designing selective chemical transformations.

    Derivative TypeSubstituent Effect on ReactivityPotential Non-Biological Applications
    Electron-Withdrawing Group (EWG) SubstitutedIncreased acidity of N-H protons, enhanced electrophilicity of the phthalazine rings.Precursors for novel dyes, intermediates in organic synthesis.
    Electron-Donating Group (EDG) SubstitutedIncreased nucleophilicity of the hydrazono bridge and phthalazine nitrogen atoms.Ligands for metal complexes, building blocks for supramolecular assemblies.
    Sterically Hindered DerivativesAltered reaction pathways due to steric shielding, potential for atropisomerism.Chiral ligands in asymmetric catalysis, molecular switches.

    These structure-reactivity relationships are pivotal in the rational design of novel Phthalazine, 1,1'-hydrazonobis- derivatives with tailored chemical properties for various non-biological applications, moving beyond its traditional use in coordination chemistry.

    Polymerization and Oligomerization Involving Phthalazine, 1,1'-hydrazonobis- Monomers

    The bifunctional nature of Phthalazine, 1,1'-hydrazonobis-, with its two phthalazine units, presents intriguing possibilities for its use as a monomer in the synthesis of novel polymers and oligomers. The ability of the phthalazine rings to participate in various condensation and addition reactions opens up avenues for creating macromolecules with unique thermal and chemical properties.

    One of the explored routes involves the polymerization of phthalazinone-containing monomers to produce high-performance polymers. For example, poly(ether imide) (PEI) oligomers incorporating a phthalazinone moiety have been synthesized. These oligomers, when end-capped with reactive groups like phthalonitrile (B49051), can undergo thermal curing to form cross-linked polymers. The incorporation of the rigid and heterocyclic phthalazinone structure into the polymer backbone has been shown to enhance the thermal stability of the resulting materials.

    The general scheme for such a polymerization can be conceptualized as the reaction of a dianhydride containing a phthalazinone core with a diamine, followed by end-capping with a suitable reactive monomer. The resulting oligomers can then be processed and cured to yield robust thermosetting polymers.

    Polymer TypeMonomers UsedKey Properties of Resulting Polymer
    Poly(ether imide)Phthalazinone-based dianhydride, 4,4′-diaminodiphenyl ether, 4-(3-aminophenoxy)phthalonitrileHigh thermal stability, good processability before curing.
    Cross-linked PolymersPhthalazinone-based poly(ether imide) oligomers with terminal phthalonitrile groupsEnhanced thermal stability compared to linear analogues, high char yield.

    The investigation into Phthalazine, 1,1'-hydrazonobis- as a direct monomer is an emerging area of research. Its structural rigidity and the presence of multiple nitrogen atoms suggest its potential for creating polymers with high glass transition temperatures and inherent flame-retardant properties. Future work in this area may focus on developing new polymerization methodologies that can effectively incorporate the intact Phthalazine, 1,1'-hydrazonobis- unit into long-chain macromolecules, thereby unlocking new classes of high-performance materials.

    Advanced Materials Science Applications of Phthalazine, 1,1 Hydrazonobis Excluding Physical Properties of the Materials

    Integration into Framework Materials

    The bifunctional and rigid nature of Phthalazine (B143731), 1,1'-hydrazonobis- makes it an excellent candidate for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

    Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

    In the realm of MOFs, the two hydrazone groups of Phthalazine, 1,1'-hydrazonobis- can act as potent chelating sites for metal ions, forming stable coordination bonds. The nitrogen-rich environment of the phthalazine ring can also participate in coordination, offering multiple binding modes. This versatility could lead to the formation of novel MOF topologies with tailored pore sizes and chemical environments. The resulting frameworks could exhibit high surface areas and permanent porosity, crucial for applications in gas storage and separation. For instance, the incorporation of Phthalazine, 1,1'-hydrazonobis- as a linker could create MOFs with specific affinities for gases like carbon dioxide, leveraging the polar nature of the hydrazone and phthalazine units. Research on related dihydrazone ligands has demonstrated their capability to form diverse metal-organic frameworks, suggesting a similar potential for Phthalazine, 1,1'-hydrazonobis-. rsc.orgrsc.org

    For COFs, the hydrazone moieties are particularly valuable due to their ability to form robust covalent linkages through condensation reactions with aldehyde-functionalized monomers. tcichemicals.com The planarity and defined geometry of the phthalazine core would enforce a high degree of order in the resulting two-dimensional or three-dimensional frameworks. The nitrogen atoms within the phthalazine and hydrazone groups can act as basic sites, imparting specific catalytic or selective binding properties to the COF. The synthesis of COFs from hydrazine-based linkers has been shown to produce crystalline and porous materials, paving the way for the use of Phthalazine, 1,1'-hydrazonobis- in creating novel frameworks with enhanced chemical stability. nih.gov

    Design Principles for Porous Materials

    The design of porous materials using Phthalazine, 1,1'-hydrazonobis- as a building block would be guided by the principles of reticular chemistry. The length and rigidity of the linker, combined with the coordination geometry of the chosen metal clusters (for MOFs) or the symmetry of the co-monomers (for COFs), would dictate the final network topology. The inherent porosity can be fine-tuned by selecting appropriate building partners. For example, combination with longer organic struts could lead to frameworks with larger pores, suitable for the encapsulation of guest molecules. The functionalization of the phthalazine ring or the terminal amino groups of the hydrazone could further modify the properties of the resulting porous material, introducing specific active sites or altering its hydrophilicity. Theoretical studies on various COF linkers have shown that their chemical nature significantly influences the properties of the final material, a principle that would apply to frameworks constructed from Phthalazine, 1,1'-hydrazonobis-. arxiv.org

    Role in Molecular Machines and Switches

    The hydrazone functional group is well-known for its ability to undergo reversible E/Z isomerization in response to external stimuli such as pH or light, a property that is central to the design of molecular machines and switches. irispublishers.comirispublishers.comacs.org Phthalazine, 1,1'-hydrazonobis-, with its two hydrazone units, could be engineered into sophisticated molecular systems capable of controlled motion and function.

    The E/Z isomerization of the C=N double bonds in the hydrazone moieties can be triggered by protonation or deprotonation, leading to a significant conformational change in the molecule. This reversible transformation can be harnessed to control the properties of a larger system, such as modulating the binding affinity of a receptor or controlling the flow of information in a molecular circuit. The rigid phthalazine scaffold would provide a stable platform for these switching events, ensuring a well-defined change in geometry. The development of hydrazone-based molecular switches is an active area of research, with numerous examples demonstrating their potential in creating responsive systems. rsc.orgdartmouth.edu

    Application in Advanced Sensor Development (mechanism and selectivity focus)

    The structural features of Phthalazine, 1,1'-hydrazonobis- make it a highly promising platform for the development of advanced chemosensors. The hydrazone groups can act as recognition sites for a variety of analytes, including metal ions and anions, through coordination or hydrogen bonding interactions. The phthalazine core, being a fluorophore, can act as a signaling unit.

    The mechanism of sensing would likely rely on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In a typical scenario, the binding of an analyte to the hydrazone moiety would modulate the electronic properties of the molecule, leading to a change in the fluorescence of the phthalazine unit. This could manifest as a "turn-on" or "turn-off" fluorescent response, providing a clear signal for the presence of the target analyte. The selectivity of the sensor could be tuned by modifying the structure of the hydrazone group or by introducing other functional groups onto the phthalazine ring. For example, a phthalazine-based chemosensor has been developed for the selective detection of Co(2+) ions. nih.gov The presence of two binding sites in Phthalazine, 1,1'-hydrazonobis- could also allow for the cooperative binding of analytes, potentially leading to enhanced sensitivity and selectivity. Research on a phthalazine-imidazole-based chemosensor has shown its ability to detect Cu2+ and Co2+. researchgate.net

    Contribution to Smart Materials and Responsive Systems

    Smart materials, which can respond to changes in their environment, are at the forefront of materials innovation. The integration of Phthalazine, 1,1'-hydrazonobis- into polymer backbones or as a cross-linker in hydrogels could lead to the creation of novel smart materials. The pH-responsive nature of the hydrazone linkages could be exploited to create materials that undergo changes in their physical properties, such as swelling or degradation, in response to a specific pH trigger.

    For instance, hydrogels cross-linked with Phthalazine, 1,1'-hydrazonobis- could be designed to be stable at neutral pH but to degrade and release an encapsulated payload in the acidic environment of a tumor or inflamed tissue. The reversible nature of the hydrazone bond formation could also be utilized to create self-healing materials. The principles of using hydrazone covalent adaptable networks have been explored in the context of tissue engineering, demonstrating the feasibility of this approach. nih.gov The inherent fluorescence of the phthalazine unit could also be used to monitor the state of the material, creating a self-reporting system.

    Bio-Inspired Materials Utilizing Hydrazonobis-Phthalazine Scaffolds (excluding biological activity/applications)

    Nature often provides inspiration for the design of advanced materials. The structure of Phthalazine, 1,1'-hydrazonobis- can be seen as a synthetic scaffold that mimics certain aspects of biological molecules, such as the ability to form specific non-covalent interactions and to undergo conformational changes. This makes it a candidate for the development of bio-inspired materials with tailored properties.

    For example, the ability of the hydrazone groups to form strong hydrogen bonds could be used to direct the self-assembly of molecules into well-defined supramolecular structures. These structures could mimic the hierarchical organization found in biological systems, leading to materials with unique mechanical or optical properties. The development of scaffolds from bio-based materials for tissue regeneration highlights the importance of scaffold design in mimicking biological environments. mdpi.comnih.govmdpi.com While excluding direct biological applications, the principles of bio-inspiration can guide the creation of novel materials for a wide range of technological uses. The use of purine-hydrazone scaffolds as inhibitors showcases how these structures can be designed to interact with biological targets, a principle that can be adapted for non-biological recognition systems. mdpi.com

    Advanced Analytical Methodologies for Mechanistic Elucidation in Phthalazine, 1,1 Hydrazonobis Research

    Spectroscopic Techniques for Elucidating Reaction Intermediates

    Spectroscopic methods are indispensable for the real-time observation and characterization of transient species that are formed during chemical reactions. These techniques provide critical insights into reaction pathways and kinetics.

    In-situ NMR and IR Spectroscopy

    In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring chemical reactions as they occur, without the need for sample isolation. This allows for the direct observation of reactive intermediates and the elucidation of reaction mechanisms.

    In the context of "Phthalazine, 1,1'-hydrazonobis-" research, in-situ NMR could be employed to track the formation and consumption of reactants, intermediates, and products in real-time. For instance, in the synthesis of related heterocyclic compounds, in-situ ¹H NMR has been effectively used to analyze reaction intermediates, providing a detailed picture of the reaction cascade. ias.ac.in The application of such techniques to the synthesis or modification of "Phthalazine, 1,1'-hydrazonobis-" would enable researchers to identify transient species, understand tautomeric equilibria, and optimize reaction conditions for desired outcomes.

    Similarly, in-situ IR spectroscopy can provide valuable information about changes in functional groups during a reaction. The characteristic vibrational frequencies of the C=N, N-N, and N-H bonds in "Phthalazine, 1,1'-hydrazonobis-" and its potential intermediates could be monitored to follow the progress of a reaction. This approach has been successfully applied in various catalytic studies to observe the dynamics of surface-adsorbed species and reaction intermediates.

    Time-Resolved Spectroscopic Methods

    Time-resolved spectroscopy encompasses a range of techniques that measure the properties of a sample as a function of time after an initial perturbation, typically a pulse of light. These methods are crucial for studying short-lived excited states and reaction dynamics on timescales ranging from femtoseconds to seconds.

    For "Phthalazine, 1,1'-hydrazonobis-", which possesses a chromophoric structure, time-resolved absorption and emission spectroscopy could be utilized to investigate its photophysical properties and photochemical reactivity. By exciting the molecule with a laser pulse, the formation and decay of excited singlet and triplet states can be monitored, providing information about processes such as intersystem crossing, fluorescence, and phosphorescence. While specific studies on "Phthalazine, 1,1'-hydrazonobis-" are not abundant, the principles of time-resolved spectroscopy have been extensively reviewed and applied to a wide variety of molecules, demonstrating their potential for understanding the electronic structure and dynamics of complex systems. raco.catraco.cat The application of time-resolved chemiluminescence has also been demonstrated for the analysis of the related compound hydralazine (B1673433). nih.gov

    Mass Spectrometry for Pathway Identification

    Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing highly sensitive and specific information about the mass-to-charge ratio of ions. This enables the precise determination of molecular weights and the elucidation of molecular structures.

    High-Resolution Mass Spectrometry

    High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown products and byproducts in a reaction mixture. For "Phthalazine, 1,1'-hydrazonobis-", with a chemical formula of C₁₆H₁₂N₆, HRMS would be able to distinguish it from other compounds with the same nominal mass but different elemental compositions.

    Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Phthalazine (B143731), 1,1'-hydrazonobis-

    Ion SpeciesCalculated m/z
    [M+H]⁺289.1247
    [M+Na]⁺311.1066
    [M+K]⁺327.0806
    [M-H]⁻287.1101

    This table presents theoretical monoisotopic masses for the protonated, sodiated, potassiated, and deprotonated molecular ions of Phthalazine, 1,1'-hydrazonobis- (C₁₆H₁₂N₆). These exact masses would be the target values in an HRMS experiment.

    The principles of HRMS have been widely applied in pharmaceutical analysis and the study of complex organic molecules. nih.govacs.org

    Tandem Mass Spectrometry for Fragmentation Analysis

    Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique provides detailed structural information and is instrumental in identifying isomers and elucidating fragmentation pathways.

    In the analysis of "Phthalazine, 1,1'-hydrazonobis-", MS/MS would be crucial for confirming its structure and for differentiating it from other isomers. The fragmentation pattern would be expected to involve characteristic losses of nitrogen-containing fragments and cleavage of the hydrazine (B178648) bridge. Studies on related phthalazine derivatives have demonstrated the utility of MS/MS in understanding their fragmentation behavior. For instance, the mass spectra of phthalazine-1,4-dione derivatives show characteristic losses of groups such as CSNH₂ and N=NH, providing a basis for interpreting the fragmentation of more complex structures. raco.cat

    Table 2: Plausible Fragmentation Pathways for Phthalazine, 1,1'-hydrazonobis- in Tandem MS

    Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
    289.1247159.0713C₈H₅N₂ (Phthalazine radical)
    289.1247130.0580C₈H₅N₄ (Hydrazinophthalazine radical)
    159.0713131.0655N₂
    130.0580103.0502N₂H

    This table outlines hypothetical fragmentation pathways for the protonated molecule of Phthalazine, 1,1'-hydrazonobis-. The fragmentation patterns would provide structural confirmation.

    Crystallographic Methods for Complex Structure Determination

    Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the structure and properties of a molecule.

    In the field of phthalazine chemistry, X-ray crystallography has been instrumental in characterizing the structures of various derivatives and their metal complexes. For example, the structures of hydrazones derived from 1-hydrazinophthalazine have been determined by single-crystal X-ray diffraction, revealing the coordination modes of these ligands with transition metals. researchgate.net Such studies provide invaluable data on the conformational preferences of the phthalazine moiety and the nature of metal-ligand bonding. The crystal structure of related condensed phthalazine compounds has also been elucidated, providing insights into their solid-state packing and intermolecular interactions. ias.ac.in

    Table 3: Illustrative Crystallographic Data for a Hydrazone Derivative of 1-Hydrazinophthalazine

    ParameterValue
    Crystal systemMonoclinic
    Space groupP2₁/c
    a (Å)10.123(4)
    b (Å)16.456(7)
    c (Å)12.543(5)
    β (°)109.87(3)
    Volume (ų)1968.0(14)
    Z4
    R-factor0.045

    This table presents example crystallographic data for a related hydrazone compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study. Data adapted from studies on similar compounds. researchgate.net

    The application of crystallographic methods to "Phthalazine, 1,1'-hydrazonobis-" and its complexes would provide unambiguous structural proof and a detailed understanding of its coordination chemistry.

    Single Crystal X-Ray Diffraction for Coordination Complexes

    Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. In the realm of "Phthalazine, 1,1'-hydrazonobis-" research, this method is instrumental in elucidating the coordination modes of the ligand with various metal centers, defining bond lengths and angles, and understanding the supramolecular architecture established through intermolecular interactions.

    In related research, single-crystal X-ray diffraction has been successfully employed to characterize the coordination complexes of various phthalazine-hydrazone derivatives. For instance, the structures of metal complexes with ligands like bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine have been determined, revealing how the phthalazine and hydrazone moieties participate in binding to metal ions such as Co(III), Ni(II), Cu(II), and Zn(II) researchgate.net. These studies show that the nitrogen atoms of the phthalazine ring and the hydrazone group are key coordination sites, leading to the formation of mono- or binuclear complexes depending on the metal-to-ligand ratio and reaction conditions researchgate.net.

    The data obtained from single-crystal X-ray diffraction are comprehensive and allow for the creation of detailed structural tables. Below is a hypothetical data table illustrating the kind of information that can be obtained for a coordination complex of a phthalazine-hydrazone ligand.

    Table 1: Representative Crystallographic Data for a Phthalazine-Hydrazone Metal Complex
    ParameterValue
    Chemical FormulaC20H16Cl2CuN8
    Formula Weight526.85
    Crystal SystemMonoclinic
    Space GroupP21/c
    a (Å)10.123(2)
    b (Å)15.456(3)
    c (Å)13.789(3)
    α (°)90
    β (°)109.54(3)
    γ (°)90
    Volume (Å3)2034.5(7)
    Z4
    Density (calculated) (g/cm3)1.720
    Absorption Coefficient (mm-1)1.532
    R-factor (%)4.5

    Powder X-Ray Diffraction for Solid-State Reactions

    Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to identify crystalline phases, determine phase purity, and study the progress of solid-state reactions. In the context of "Phthalazine, 1,1'-hydrazonobis-" research, PXRD is particularly useful for monitoring the formation of coordination polymers and other solid materials in real-time or through ex-situ analysis of reaction aliquots.

    The synthesis of metal-organic frameworks (MOFs) and coordination polymers often involves solid-state or mechanochemical methods where PXRD is the primary tool for characterization. For instance, the solid-state synthesis of lanthanum manganites has been successfully monitored using in-situ synchrotron powder diffraction, a technique that could be adapted to study the formation of "Phthalazine, 1,1'-hydrazonobis-" complexes osti.gov.

    By comparing the PXRD patterns of the starting materials, intermediates, and final products, researchers can gain insights into the reaction mechanism, identify the formation of new crystalline phases, and detect any unreacted starting materials or amorphous byproducts. While specific PXRD data for solid-state reactions of "Phthalazine, 1,1'-hydrazonobis-" are not widely reported, the methodology is broadly applicable.

    The following table illustrates how PXRD data can be presented to show the progress of a solid-state reaction.

    Table 2: PXRD Data for a Hypothetical Solid-State Reaction Involving a Phthalazine-Hydrazone Ligand
    Reaction Time (hours)Major Crystalline Phases Identified (2θ values of prominent peaks)Phase Purity (%)
    0Ligand (10.5°, 12.8°, 25.7°), Metal Salt (15.2°, 21.5°, 30.1°)100 (Starting Materials)
    1Ligand (10.5°, 25.7°), Metal Salt (15.2°), Product (11.2°, 22.4°)~50
    4Product (11.2°, 18.9°, 22.4°, 28.5°)>95
    8Product (11.2°, 18.9°, 22.4°, 28.5°)>98

    Electrochemical Methods for Redox Characterization

    Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. In the study of "Phthalazine, 1,1'-hydrazonobis-" and its metal complexes, electrochemistry provides crucial information on electron transfer processes, the stability of different oxidation states, and the electronic communication between metal centers in multinuclear complexes.

    The hydrazone and phthalazine moieties are both redox-active, and their electrochemical behavior can be modulated by coordination to a metal ion. Research on related hydrazone-metal complexes has shown that both the ligand and the metal can be involved in redox events nih.govfrontiersin.org. For example, studies on iron complexes with dihydrazonopyrrole ligands, which share functional similarities with phthalazine-hydrazones, have demonstrated that redox processes can be primarily ligand-based nih.gov.

    Cyclic voltammetry experiments can determine the oxidation and reduction potentials of a compound, providing a quantitative measure of its electron-donating or -accepting ability. This information is vital for applications in catalysis, sensing, and molecular electronics.

    A representative data table summarizing key electrochemical parameters obtained from a cyclic voltammetry study is presented below.

    Table 3: Electrochemical Data for a Representative Phthalazine-Hydrazone Metal Complex
    CompoundProcessEpa (V) vs. Ag/AgClEpc (V) vs. Ag/AgClΔEp (mV)Assignment
    LigandOxidation+0.85+0.7870Ligand-based
    [Cu(II)L]Cl2Reduction-0.45-0.5270Cu(II)/Cu(I)
    [Cu(II)L]Cl2Oxidation+1.10--Irreversible Ligand Oxidation
    [Fe(II)L]Cl2Oxidation+0.60+0.5370Fe(III)/Fe(II)

    Future Research Directions and Emerging Opportunities in Phthalazine, 1,1 Hydrazonobis Chemistry

    Exploration of Novel Synthetic Paradigms

    The synthesis of phthalazine (B143731) derivatives has traditionally relied on the condensation of hydrazines with phthalic anhydrides, phthalides, or 2-acylbenzoic acids. longdom.org While effective, these methods often require harsh reaction conditions and can be limited in their substrate scope. Future research is anticipated to focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

    Key areas for exploration include:

    One-Pot, Multi-Component Reactions: The development of one-pot, three-component reactions has already shown promise for the synthesis of complex phthalazine-containing scaffolds. longdom.org Future work will likely expand on this to create diverse libraries of Phthalazine, 1,1'-hydrazonobis- analogues with varied substitution patterns.

    Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability. Developing flow-based syntheses for Phthalazine, 1,1'-hydrazonobis- would be a major step towards its large-scale production for various applications.

    Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-N and N-N bonds. Exploring these methods for the synthesis of the hydrazonobis linkage in this specific phthalazine dimer could provide access to novel derivatives under mild conditions.

    Development of Advanced Catalytic Systems

    The inherent coordination capabilities of the nitrogen-rich Phthalazine, 1,1'-hydrazonobis- scaffold make it an attractive candidate for the development of novel ligands for catalysis. The bidentate and potentially tetradentate nature of the molecule could be harnessed to stabilize a variety of metal centers, leading to catalysts with unique reactivity and selectivity.

    Future research in this area could focus on:

    Asymmetric Catalysis: The design of chiral Phthalazine, 1,1'-hydrazonobis- ligands for asymmetric catalysis is a particularly exciting prospect. These ligands could find applications in a range of stereoselective transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions.

    Tandem Catalysis: The unique topology of Phthalazine, 1,1'-hydrazonobis- could allow for the design of catalysts that can promote multiple transformations in a single operation. This could lead to more efficient and sustainable chemical processes.

    Biomimetic Catalysis: The phthalazine core is a component of some biologically active molecules. researchgate.net Research into Phthalazine, 1,1'-hydrazonobis- based catalysts that mimic the function of metalloenzymes could lead to new catalysts for challenging chemical transformations.

    Integration into Next-Generation Functional Materials

    The planar, aromatic structure of the phthalazine rings, combined with the flexible hydrazonobis linker, suggests that Phthalazine, 1,1'-hydrazonobis- could be a valuable building block for a variety of functional materials.

    Emerging opportunities in this domain include:

    Organic Light-Emitting Diodes (OLEDs): The photophysical properties of Phthalazine, 1,1'-hydrazonobis- and its derivatives could be tuned through chemical modification to develop new materials for use in OLEDs. Their thermal stability and ability to form stable amorphous films would be advantageous in this context.

    Chemosensors: The nitrogen atoms in the Phthalazine, 1,1'-hydrazonobis- structure can act as binding sites for metal ions and other analytes. This suggests that these compounds could be developed as sensitive and selective chemosensors for environmental monitoring and medical diagnostics.

    Metal-Organic Frameworks (MOFs): The ability of Phthalazine, 1,1'-hydrazonobis- to act as a multitopic ligand makes it an ideal candidate for the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

    Leveraging Artificial Intelligence and Machine Learning for Compound Design and Discovery

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.comnih.govnih.gov These powerful computational tools can be used to accelerate the design and discovery of new Phthalazine, 1,1'-hydrazonobis- derivatives with desired properties.

    Future applications of AI and ML in this area include:

    De Novo Design: Generative AI models can be trained on existing chemical data to design novel Phthalazine, 1,1'-hydrazonobis- analogues with optimized properties, such as enhanced biological activity or improved material performance. mdpi.comnih.gov

    Property Prediction: ML models can be developed to accurately predict the physicochemical and biological properties of Phthalazine, 1,1'-hydrazonobis- derivatives, allowing for the rapid screening of large virtual libraries. mdpi.comnih.gov

    Synthetic Route Prediction: AI algorithms can be used to predict the most efficient and sustainable synthetic routes for the preparation of new Phthalazine, 1,1'-hydrazonobis- derivatives, reducing the time and resources required for experimental validation. mdpi.com

    AI/ML ApplicationPotential Impact on Phthalazine, 1,1'-hydrazonobis- Research
    Generative Models Design of novel derivatives with tailored biological or material properties. mdpi.com
    Predictive Modeling High-throughput virtual screening to identify promising candidates for synthesis. nih.gov
    Retrosynthesis Tools Optimization of synthetic pathways for efficiency and sustainability. mdpi.com

    Addressing Grand Challenges in Sustainable Chemistry with Hydrazonobis-Phthalazine Motifs

    The principles of sustainable chemistry are becoming increasingly important in all areas of chemical research. The unique structural and electronic properties of Phthalazine, 1,1'-hydrazonobis- make it a promising platform for addressing some of the grand challenges in this area.

    Future research could focus on:

    Development of Green Catalysts: As discussed previously, Phthalazine, 1,1'-hydrazonobis- based catalysts could enable more sustainable chemical transformations by reducing waste and energy consumption.

    Design of Biodegradable Materials: By incorporating biodegradable linkages into Phthalazine, 1,1'-hydrazonobis- based polymers, it may be possible to develop new materials that are less persistent in the environment.

    Renewable Feedstock Utilization: Research into the synthesis of Phthalazine, 1,1'-hydrazonobis- from renewable feedstocks would be a significant step towards a more sustainable chemical industry.

    Q & A

    (Basic) What are the common synthetic routes for preparing 1,1'-hydrazonobis-phthalazine derivatives?

    Methodological Answer:
    The synthesis typically involves condensation reactions between hydrazine derivatives and phthalazine precursors. For example:

    • Hydrazine Hydrate Reaction : Mixing benzalphthalides with excess hydrazine hydrate (4 mL) at 70–80°C for 3–12 hours under reflux, followed by extraction with ethyl acetate, washing, drying (Na₂SO₄), and purification via silica gel chromatography .
    • Thioglycolic Acid Cyclization : Reacting hydrazone intermediates (e.g., IXa) with thioglycolic acid to form thiazole-phthalazine hybrids via C=N addition and cyclization .
    • Functionalization of 1,4-Dihydrazinophthalazine : Sulfate derivatives (e.g., dihydrazino-1,4-phthalazine sulfate) are synthesized by reacting 1,4-dihydrazinophthalazine with sulfuric acid, yielding compounds with improved stability .

    (Basic) How can tautomeric forms of 1,1'-hydrazonobis-phthalazine derivatives be characterized?

    Methodological Answer:
    Tautomerism is identified using infrared (IR) spectroscopy and NMR :

    • IR Analysis : Key peaks include υ C=O (cyclic amide) at 1680–1647 cm⁻¹, υ NH at 3184 cm⁻¹, and υ OH at 3363 cm⁻¹. These indicate tautomeric equilibria between enol-imine, keto-amine, and zwitterionic forms .
    • ¹H-NMR : Signals for protons adjacent to tautomeric sites (e.g., NH or OH groups) show splitting or broadening due to dynamic exchange .

    (Basic) What factors influence the stability of 1,1'-hydrazonobis-phthalazine under experimental conditions?

    Methodological Answer:
    Stability depends on:

    • pH : Decomposition occurs rapidly in alkaline solutions (pH > 7), forming phthalazine and nitrogenous byproducts .
    • Temperature : Elevated temperatures (>80°C) accelerate degradation. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~275°C, yielding 1,1'-dihydro-l,1'-biphthalazine .
    • Storage : Biological samples degrade enzymatically at room temperature; storage at -20°C in inert atmospheres (N₂) is recommended .

    (Basic) How can the hydrazino group in 1,1'-hydrazonobis-phthalazine be exploited for functionalization?

    Methodological Answer:
    The hydrazino group (-NH-NH₂) is highly reactive:

    • Hydrazone Formation : React with aldehydes/ketones (e.g., benzaldehyde) under reflux in ethanol to form hydrazone derivatives .
    • Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications. UV-Vis spectroscopy monitors complex formation .
    • Redox Reactions : Use as a reducing agent in the synthesis of heterocycles (e.g., thiadiazoles) via oxidative cyclization .

    (Basic) What analytical techniques are critical for characterizing 1,1'-hydrazonobis-phthalazine derivatives?

    Methodological Answer:

    • HPLC-MS : Quantifies purity and detects degradation products (e.g., phthalazine) using C18 columns and acetonitrile/water gradients .
    • X-ray Crystallography : Resolves tautomeric forms and confirms regioselectivity in substituted derivatives .
    • Elemental Analysis : Validates molecular formulas, especially for sulfate salts (e.g., 1,4-dihydrazinophthalazine sulfate) .

    (Advanced) How does regioselectivity impact the synthesis of substituted 1,1'-hydrazonobis-phthalazine derivatives?

    Methodological Answer:
    Regioselectivity is controlled by:

    • Substituent Position : Benzalphthalides substituted at C-5 or C-6 yield regioisomeric phthalazinones (e.g., 6(7)-substituted derivatives) .
    • Reaction Conditions : Prolonged heating (11+ hours) favors thermodynamically stable isomers, while shorter reaction times (3–4 hours) trap kinetic products .
    • Catalysis : Acidic or basic additives (e.g., p-toluenesulfonic acid) direct cyclization pathways in thioglycolic acid-mediated syntheses .

    (Advanced) What mechanistic insights explain the antitumor activity of 1,1'-hydrazonobis-phthalazine derivatives?

    Methodological Answer:
    Key mechanisms include:

    • PARP1/2 Inhibition : Derivatives with electron-withdrawing substituents (e.g., -Cl, -F) bind to PARP enzymes, disrupting DNA repair in cancer cells .
    • Tubulin Interaction : Bulky aromatic side chains (e.g., 4-fluorophenyl) inhibit microtubule polymerization, validated via immunofluorescence and cell cycle arrest assays .
    • Apoptosis Induction : Caspase-3/7 activation and mitochondrial membrane depolarization are measured using flow cytometry and JC-1 staining .

    (Advanced) How can decomposition pathways of 1,1'-hydrazonobis-phthalazine be analyzed to improve formulation stability?

    Methodological Answer:

    • Kinetic Studies : Monitor degradation rates via HPLC under varying pH (3–10) and temperature (25–80°C). Arrhenius plots determine activation energy .
    • Byproduct Identification : LC-MS/MS detects decomposition products (e.g., hydrazine, ammonia) using Q-TOF mass analyzers .
    • Stabilization Strategies : Buffered formulations (pH 4–6) and lyophilization reduce hydrolysis. Chelating agents (EDTA) mitigate metal-catalyzed oxidation .

    (Advanced) What strategies enable the synthesis of hydrazone-linked phthalazine conjugates for targeted drug delivery?

    Methodological Answer:

    • Schiff Base Formation : React hydrazino-phthalazine with aldehyde-functionalized targeting moieties (e.g., folic acid) in ethanol under reflux .
    • Click Chemistry : Azide-alkyne cycloaddition links hydrazone derivatives to polyethylene glycol (PEG) carriers for enhanced solubility .
    • Enzyme-Responsive Linkers : Incorporate substrates for tumor-associated proteases (e.g., matrix metalloproteinases) to trigger drug release .

    (Advanced) How do computational methods aid in designing 1,1'-hydrazonobis-phthalazine derivatives with enhanced bioactivity?

    Methodological Answer:

    • Molecular Docking : Screen derivatives against PARP1 (PDB: 3L3M) or tubulin (PDB: 1SA0) to predict binding affinities .
    • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize antitumor potency .
    • DFT Calculations : Analyze tautomeric energy landscapes and charge distribution to guide synthetic prioritization .

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